
An In-depth Technical Guide to the Physical and
Chemical Properties of Neopentylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4,4-dimethylpent-1-yne

Cat. No.: B3377554 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Neopentylacetylene, systematically known as 3,3-dimethyl-1-butyne, is a terminal alkyne of

significant interest in organic synthesis and medicinal chemistry. Its unique structural feature, a

sterically demanding tert-butyl group adjacent to the acetylene moiety, imparts distinct physical

and chemical properties that are leveraged in various synthetic applications, most notably in

the pharmaceutical industry as a key intermediate in the synthesis of the antifungal agent

terbinafine.[1][2] This guide provides a comprehensive overview of the core physical and

chemical characteristics of neopentylacetylene, detailed experimental protocols, and an

exploration of its relevance in drug development.

Physical and Chemical Properties
Neopentylacetylene is a colorless, highly flammable liquid with a characteristic pungent odor.[3]

It is sparingly soluble in water but miscible with common organic solvents such as chloroform,

benzene, and toluene.[1][2][3] The physical and chemical properties of neopentylacetylene are

summarized in the table below.
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Property Value Reference

Molecular Formula C₆H₁₀ [1]

Molecular Weight 82.14 g/mol

CAS Number 917-92-0 [1]

Boiling Point 37-38 °C [1][2]

Melting Point -78 °C [1][2]

Density 0.667 g/mL at 25 °C [2]

Refractive Index (n²⁰/D) 1.374 [2]

Flash Point < -34 °C [4]

Solubility

Miscible with chloroform,

benzene, and toluene;

immiscible with water.

[1][2]

Stability

Stable, but highly flammable.

Forms explosive mixtures with

air.

[2]

Incompatibilities Strong oxidizing agents.

Spectroscopic Data
The spectroscopic data for neopentylacetylene are crucial for its identification and

characterization. The key features of its ¹H NMR, ¹³C NMR, and IR spectra are outlined below.
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Spectrum Peak Assignment
Chemical Shift (δ) /
Wavenumber
(cm⁻¹)

Reference

¹H NMR
Acetylenic proton (-

C≡C-H)
~2.06 ppm [5]

tert-Butyl protons (-

C(CH₃)₃)

Not explicitly found,

but expected around

1.2 ppm

¹³C NMR
Quaternary carbon (-

C(CH₃)₃)
~27.5 ppm [6]

Methyl carbons (-

C(CH₃)₃)
~31.0 ppm [6]

Acetylenic carbon (-

C≡CH)
~68.0 ppm [6]

Acetylenic carbon (-

C≡CH)
~88.0 ppm [6]

IR Spectroscopy
≡C-H stretch (terminal

alkyne)

3260-3330 cm⁻¹

(strong, narrow)
[5]

C≡C stretch
2100-2260 cm⁻¹

(weak)
[5][7]

C-H bend 610-700 cm⁻¹ [5]

Experimental Protocols
1. Synthesis of Neopentylacetylene via Dehydrohalogenation

A common method for the synthesis of neopentylacetylene is the dehydrohalogenation of a

suitable precursor, such as 1,1-dichloro-3,3-dimethylbutane or 1-bromo-3,3-dimethyl-1-butene,

using a strong base like potassium tert-butoxide.[1] While a detailed, step-by-step protocol from

a peer-reviewed source was not found in the search, the general procedure involves reacting

the haloalkane or haloalkene with a strong base in a suitable solvent, followed by workup and

purification.
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2. Sonogashira Coupling Reaction with Neopentylacetylene

Neopentylacetylene is a valuable coupling partner in Sonogashira reactions, a cross-coupling

reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol:

To a mixture of the appropriate bromoaldehyde derivative (1.00 mmol, 1.0 equiv),

PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol, 0.05 equiv), and CuI (19 mg, 0.10 mmol, 0.10 equiv), add

triethylamine (3.3 mL, 0.3 M).[3]

Add neopentylacetylene (1.20 mmol, 1.2 equiv) dropwise to the reaction mixture.[3]

Stir the resulting mixture overnight at 50 °C.[3]

Upon completion of the reaction, dissolve the mixture in ethyl acetate and wash the filtrate

with a saturated aqueous solution of NH₄Cl until the pH of the aqueous phase becomes

neutral.[3]

Wash the combined organic phase with brine, then dry the organic layer with anhydrous

Na₂SO₄.[3]

Evaporate the solvent to dryness and purify the residue via silica gel column

chromatography using a mixture of cyclohexane/ethyl acetate as the eluent to obtain the

target product molecule.[3]

Reactivity and Applications in Drug Development
The chemical reactivity of neopentylacetylene is dominated by its terminal alkyne functionality.

The acetylenic proton is weakly acidic and can be deprotonated by strong bases to form a

nucleophilic acetylide. This acetylide can then participate in various carbon-carbon bond-

forming reactions.

The most prominent application of neopentylacetylene in drug development is its role as a key

building block in the synthesis of terbinafine, a widely used antifungal medication.[1][2]

Terbinafine functions by inhibiting squalene epoxidase, an enzyme involved in the synthesis of

ergosterol, an essential component of fungal cell membranes.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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